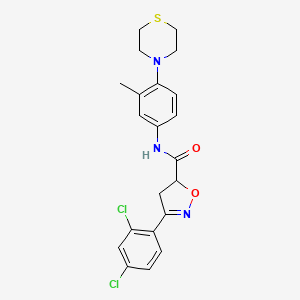![molecular formula C19H20N6O3S B7431134 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule that exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
作用機序
The mechanism of action of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one involves the inhibition of several enzymes involved in cellular signaling pathways. The compound has been shown to inhibit phosphodiesterase, an enzyme that plays a key role in regulating cyclic nucleotide levels in cells. Additionally, the compound has been shown to inhibit tyrosine kinases, which play an important role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one include the inhibition of several enzymes involved in cellular signaling pathways. These effects can lead to a reduction in cell proliferation and differentiation, making the compound a potential candidate for the treatment of several diseases, including cancer and inflammatory disorders.
実験室実験の利点と制限
The advantages of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include its potent inhibitory activity against several enzymes involved in cellular signaling pathways. Additionally, the compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
The limitations of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include the complexity of the synthesis process and the potential for the compound to exhibit off-target effects. Additionally, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research involving 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one. These include:
1. Further investigation into the compound's mechanism of action and its effects on cellular signaling pathways.
2. Exploration of the compound's potential applications in the treatment of cancer and inflammatory disorders.
3. Development of new synthetic routes for the compound that are more efficient and cost-effective.
4. Investigation into the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
5. Exploration of the compound's potential for use in combination therapy with other drugs.
合成法
The synthesis of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one can be achieved through a multi-step process involving the reaction of various chemical reagents. The process involves the use of several intermediates, including 4-(4-hydroxybenzoyl)piperazine and 6-mercapto-7H-purine, which are subsequently combined to form the final product.
科学的研究の応用
The unique structure and properties of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one make it a promising candidate for drug development. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase and tyrosine kinases. These enzymes play important roles in several cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.
特性
IUPAC Name |
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-14-3-1-13(2-4-14)19(28)25-8-6-24(7-9-25)15(27)5-10-29-18-16-17(21-11-20-16)22-12-23-18/h1-4,11-12,26H,5-10H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSBDSZHYUDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=NC=NC3=C2NC=N3)C(=O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate](/img/structure/B7431057.png)
![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7431060.png)
![[(3aS,7aR)-2-(5-fluoropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-5-yl]-[5-(1H-pyrazol-4-yl)pyridin-2-yl]methanone](/img/structure/B7431067.png)
![(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone](/img/structure/B7431068.png)
![Ethyl 4-[[3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7431077.png)
![2-[1-[4-(dimethylamino)phenyl]imidazol-2-yl]sulfanyl-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]ethanone](/img/structure/B7431086.png)
![1-[2-[3-(Benzenesulfonylmethyl)benzoyl]-1,3-dihydroisoindol-5-yl]ethanone](/img/structure/B7431089.png)
![methyl (1S,2S)-2-methylsulfonyl-1-[[(2-methylsulfonylacetyl)amino]methyl]cyclopropane-1-carboxylate](/img/structure/B7431090.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![Tert-butyl 2-[[4-(3-carbamoylpiperidin-1-yl)phenyl]methylcarbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B7431131.png)
![5-(4-tert-butylphenyl)-N-[2-(4-ethylpiperazin-1-yl)propyl]-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431137.png)